2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide
Overview
Description
2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide typically involves the reaction of 1H-1,2,4-triazole with an appropriate acyl chloride derivative in the presence of a base. The reaction conditions usually require anhydrous solvents, such as dichloromethane or tetrahydrofuran, and a base like triethylamine to neutralize the generated acid.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole derivatives with different functional groups.
Reduction: Reduction reactions can be performed to convert the triazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring or the benzyl group.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions often require nucleophiles such as amines or alcohols, and may be facilitated by catalysts like palladium on carbon.
Major Products Formed:
Oxidation can yield triazole derivatives with hydroxyl or carboxyl groups.
Reduction can produce triazole derivatives with amino or hydroxyl groups.
Substitution reactions can lead to the formation of various substituted triazoles or benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the construction of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its triazole core is known to inhibit enzymes and receptors involved in disease processes, making it a candidate for drug design.
Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as flame retardants and corrosion inhibitors.
Mechanism of Action
The mechanism by which 2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with these targets, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
2-(1H-1,2,4-triazol-1-yl)acetic acid: A simpler triazole derivative without the trifluoromethyl group.
N-[3-(trifluoromethyl)benzyl]acetamide: A compound lacking the triazole ring.
1,2,4-Triazole derivatives: Other triazole compounds with different substituents.
Uniqueness: 2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide is unique due to the combination of the triazole ring and the trifluoromethyl group, which provides both structural diversity and enhanced biological activity compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O/c13-12(14,15)10-3-1-2-9(4-10)5-17-11(20)6-19-8-16-7-18-19/h1-4,7-8H,5-6H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSXLIGUGJPPAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)CN2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162214 | |
Record name | N-[[3-(Trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820088 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
672950-16-2 | |
Record name | N-[[3-(Trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole-1-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672950-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[3-(Trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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